molecular formula C21H30N2O7 B6349161 8-Propyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-72-3

8-Propyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349161
CAS No.: 1326808-72-3
M. Wt: 422.5 g/mol
InChI Key: PJWZEQWQYOJEIO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The spirocyclic part of the molecule is the “1-oxa-4,8-diazaspiro[4.5]decane” portion. The “3,4,5-trimethoxybenzoyl” part indicates a benzene ring with three methoxy groups (-OCH3) attached. The “8-Propyl” part indicates a propyl group (-CH2CH2CH3) attached to the 8th carbon of the spirocyclic structure .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the spirocyclic backbone, followed by the attachment of the propyl group and the trimethoxybenzoyl group. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and the various functional groups. The presence of the nitrogen atoms in the spirocyclic ring would likely make it a heterocyclic compound .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzene ring could potentially undergo electrophilic aromatic substitution reactions, and the ester could undergo hydrolysis or transesterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, the functional groups present, and the presence of the spirocyclic structure .

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. It would depend on how the compound interacts with biological systems, which could vary widely based on the specific structure of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how it interacts with biological systems. It could potentially be explored for use in pharmaceuticals or other industries .

Properties

IUPAC Name

8-propyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O7/c1-5-8-22-9-6-21(7-10-22)23(15(13-30-21)20(25)26)19(24)14-11-16(27-2)18(29-4)17(12-14)28-3/h11-12,15H,5-10,13H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWZEQWQYOJEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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